molecular formula C21H22ClN7O2 B14874231 N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide

N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide

Cat. No.: B14874231
M. Wt: 439.9 g/mol
InChI Key: BNTAZANRZYKUFN-UHFFFAOYSA-N
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Description

N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine ring, a morpholine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine. The final step involves the coupling of this intermediate with 4-aminophenylacetamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in batch reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylacetamides .

Scientific Research Applications

N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in cancer treatment due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide stands out due to its unique combination of a triazine ring, morpholine moiety, and chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H22ClN7O2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[4-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C21H22ClN7O2/c1-14(30)23-16-6-8-18(9-7-16)25-20-26-19(24-17-4-2-15(22)3-5-17)27-21(28-20)29-10-12-31-13-11-29/h2-9H,10-13H2,1H3,(H,23,30)(H2,24,25,26,27,28)

InChI Key

BNTAZANRZYKUFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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